FMOC-DL-styrylalanine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

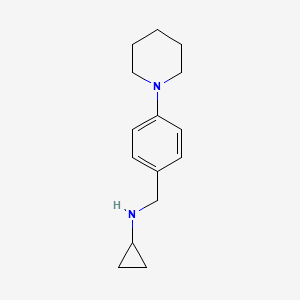

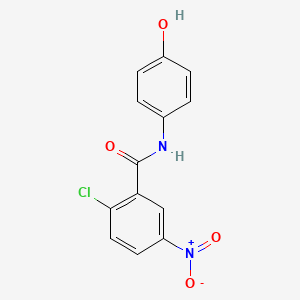

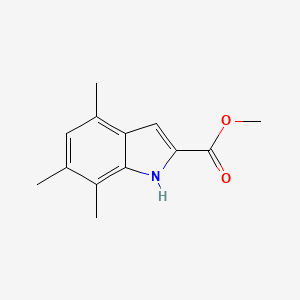

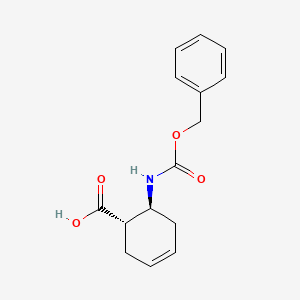

FMOC-DL-styrylalanine is a chemical compound with the linear formula C26H23NO4 . It is a derivative of the amino acid phenylalanine, with an additional styryl group attached to the alpha carbon . The compound is used in the field of peptide synthesis .

Synthesis Analysis

FMOC-DL-styrylalanine is synthesized using Fmoc-based solid-phase peptide synthesis (SPPS) . This method involves the deprotection of the N-terminal of the growing peptide chain, activation of the incoming amino acid C-terminal by a coupling agent, and coupling of the C-terminal of the incoming amino acid chain with the N-terminal of the growing peptide chain . The Fmoc group is rapidly removed by base, usually piperidine, as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Molecular Structure Analysis

The molecular structure of FMOC-DL-styrylalanine consists of 57 bonds in total, including 34 non-H bonds, 21 multiple bonds, 8 rotatable bonds, 3 double bonds, 18 aromatic bonds, 1 five-membered ring, 3 six-membered rings, and 2 nine-membered rings . The molecular weight of the compound is 413.47 .

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

- Field : Biochemistry

- Application : FMOC-DL-styrylalanine is used as a protecting group in peptide synthesis . The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a temporary protecting group of the amino function, removed at each step of the synthesis .

- Method : The Fmoc group is base labile, which means it can be removed under basic conditions . This property is exploited in peptide synthesis, where the Fmoc group is removed at each step to allow the addition of the next amino acid .

- Results : The use of Fmoc groups in peptide synthesis has been widely adopted due to its efficiency and the mild conditions required for deprotection .

Hydrogel Formation

- Field : Material Science

- Application : FMOC-DL-styrylalanine has been used to construct hydrogels . These hydrogels have potential applications in various fields, including drug delivery and environmental remediation .

- Method : The hydrogelation of FMOC-DL-styrylalanine is driven by aromatic π–π stacking and hydrogen bonding interactions . The gelation can be controlled by pH, allowing for the formation of both hydrogels and organogels .

- Results : The hydrogels formed by FMOC-DL-styrylalanine exhibit several advantageous properties, including high thermal stability, thixotropic property, high kinetic and mechanical stability, dye removal properties, and cell viability to the selected cell type .

Safety And Hazards

When handling FMOC-DL-styrylalanine, it’s recommended to avoid breathing mist, gas, or vapors, and avoid contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Zukünftige Richtungen

The future directions of FMOC-DL-styrylalanine research involve the development of DNA-encoded chemical libraries (DECLs) of peptides . The number of synthetic peptides entering clinical trials has grown continuously over the last decade, and recent advances in the Fmoc SPPS technology are a response to the growing demand from medicinal chemistry and pharmacology .

Eigenschaften

IUPAC Name |

(E)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-phenylpent-4-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23NO4/c28-25(29)24(16-8-11-18-9-2-1-3-10-18)27-26(30)31-17-23-21-14-6-4-12-19(21)20-13-5-7-15-22(20)23/h1-15,23-24H,16-17H2,(H,27,30)(H,28,29)/b11-8+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFMHHKMOLFNMMV-DHZHZOJOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

FMOC-DL-styrylalanine | |

CAS RN |

215190-24-2 |

Source

|

| Record name | Fmoc-L-Styrylalanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-Ethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B1353668.png)

![N-methyl-N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)benzyl]amine](/img/structure/B1353685.png)